molecular formula C17H19NO3 B269383 4-methoxy-N-(3-propoxyphenyl)benzamide

4-methoxy-N-(3-propoxyphenyl)benzamide

Cat. No.: B269383
M. Wt: 285.34 g/mol
InChI Key: PISFWHOJZQCLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-N-(3-propoxyphenyl)benzamide is a benzamide derivative characterized by a methoxy group at the para position of the benzoyl ring and a 3-propoxyphenyl substituent on the amide nitrogen. The propoxy group in the 3-propoxyphenyl moiety likely enhances lipophilicity compared to smaller substituents, influencing solubility and membrane permeability .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

4-methoxy-N-(3-propoxyphenyl)benzamide

InChI

InChI=1S/C17H19NO3/c1-3-11-21-16-6-4-5-14(12-16)18-17(19)13-7-9-15(20-2)10-8-13/h4-10,12H,3,11H2,1-2H3,(H,18,19)

InChI Key

PISFWHOJZQCLFB-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Properties/Applications Reference
4-Methoxy-N-(3-propoxyphenyl)benzamide - 4-OCH₃ (benzoyl)
- 3-OCH₂CH₂CH₃ (phenyl)
Hypothesized higher lipophilicity; potential CNS activity due to propoxy group
4-Methoxy-N-(3-methylphenyl)benzamide - 4-OCH₃ (benzoyl)
- 3-CH₃ (phenyl)
Melting point: ~150–160°C; used in ligand-binding assays
4-Methoxy-N-(pyridin-2-yl)benzamide - 4-OCH₃ (benzoyl)
- Pyridinyl (N-substituent)
NMR δ 7.06 (aromatic H), δ 138.44 (C=O); used in heterocyclic synthesis
4-Methoxy-N-(4-methylcyclohexyl)benzamide - 4-OCH₃ (benzoyl)
- 4-CH₃ (cyclohexyl)
GHS classification: Irritant (H315, H319); used in safety studies
4-Methoxy-N-(piperidine-1-carbonothioyl)benzamide - Thiourea linkage
- Piperidine ring
Coordinates with metal ions (e.g., Cu²⁺ via S/O atoms); structural studies via XRD

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 3-propoxyphenyl group in the target compound is bulkier and more lipophilic than the 3-methylphenyl group in or the pyridinyl group in . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Melting Points : Methyl and cyclohexyl substituents (e.g., ) yield melting points >150°C, whereas thiourea derivatives (e.g., ) show lower melting points due to flexible bonding.
  • Spectroscopic Profiles : Analogs like 4-methoxy-N-(pyridin-2-yl)benzamide exhibit distinct ¹H NMR shifts (δ 3.9 ppm for OCH₃) and ¹³C NMR carbonyl signals (δ 168–170 ppm) , which can guide characterization of the target compound.

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